Pacritinib - 937272-79-2

Pacritinib

Catalog Number: EVT-287166
CAS Number: 937272-79-2
Molecular Formula: C28H32N4O3
Molecular Weight: 472.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pacritinib is a small molecule kinase inhibitor that has been extensively studied for its potential therapeutic applications in various hematologic malignancies, particularly myelofibrosis (MF). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] It is classified as a type I kinase inhibitor, meaning it binds to the active conformation of the kinase. [] Pacritinib's distinct feature is its selective inhibition of Janus kinase 2 (JAK2) while sparing Janus kinase 1 (JAK1). [, , , , , ] Furthermore, it demonstrates inhibitory activity against other kinases like FMS-like tyrosine kinase 3 (FLT3), interleukin-1 receptor-associated kinase 1 (IRAK1), colony-stimulating factor 1 receptor (CSF1R), and activin A receptor type-I (ACVR1). [, , , , , , , , , , , , , , , ]

Future Directions
  • Further elucidating its mechanism of action: While its inhibitory activity against various kinases is established, further research is needed to fully understand the complex interplay of these inhibitory effects and their contributions to its clinical benefits. []
  • Optimizing dosing regimens: Exploring different dosing schedules and combinations with other agents may enhance its efficacy and minimize potential adverse effects. [, ]
  • Investigating its potential in other diseases: Given its diverse kinase inhibitory profile and observed clinical benefits, exploring its applications in other hematologic malignancies, solid tumors, autoimmune diseases, and fibrotic conditions is warranted. [, , , , , , , ]
  • Identifying predictive biomarkers: Research to identify biomarkers that predict response to Pacritinib will enable personalized treatment strategies and improve patient outcomes. [, ]
  • Developing next-generation JAK2 inhibitors: Learning from the clinical experience with Pacritinib, future research can focus on developing next-generation JAK2 inhibitors with enhanced selectivity, efficacy, and safety profiles. []

Ruxolitinib

  • Relevance: Ruxolitinib is frequently mentioned in the context of pacritinib research, particularly in studies focusing on myelofibrosis patients with thrombocytopenia. Unlike ruxolitinib, pacritinib does not demonstrate significant myelosuppressive effects, even at full doses, making it a potential alternative for patients with low platelet counts who cannot tolerate ruxolitinib or require dose reductions that may compromise efficacy [, , , , ]. Pacritinib is structurally distinct from ruxolitinib, which may contribute to its differentiated pharmacological profile [, ].

Fedratinib

  • Relevance: Like pacritinib, fedratinib has been investigated for its potential in treating patients with myelofibrosis and low platelet counts []. While both compounds demonstrate activity in this patient population, a direct head-to-head clinical trial has not been conducted to compare their efficacy and safety profiles.

Quizartinib

  • Relevance: Quizartinib serves as a comparator to pacritinib, highlighting pacritinib's multi-kinase inhibitory profile []. While quizartinib specifically targets FLT3, pacritinib inhibits FLT3 and additional kinases, including JAK2, IRAK1, and ACVR1, suggesting a broader potential therapeutic window in AML and other hematologic malignancies.

Ibrutinib & Zanubrutinib

  • Relevance: These BTK inhibitors are compared to pacritinib in the context of MYD88-mutated lymphomas []. The research suggests that while BTK inhibitors demonstrate activity in these lymphomas, they might not achieve complete responses or durable remissions. Pacritinib, due to its broader inhibition of mutated MYD88 signaling pathways, including JAK2, IRAK1, and HCK, might offer improved efficacy and potentially overcome acquired resistance to BTK inhibitors, often linked to BTK Cys481 mutations [].

Venetoclax

  • Relevance: Research indicates that pacritinib synergizes with venetoclax in MYD88-mutated cell lines and primary Waldenström Macroglobulinemia (WM) cells []. This synergistic effect suggests a potential therapeutic strategy combining these agents to enhance efficacy in MYD88-driven B-cell malignancies.

Temsirolimus & Sunitinib

  • Relevance: The research highlights pacritinib's potential as a combination therapy with existing RCC treatments []. Pacritinib exhibits synergistic effects with temsirolimus and sunitinib in preclinical RCC models, suggesting enhanced antitumor activity by targeting the JAK2/STAT pathway.

Cytarabine

  • Relevance: Pacritinib demonstrates a synergistic effect when combined with cytarabine, indicating its potential to enhance the efficacy of standard chemotherapy in AML []. This finding suggests a potential combination strategy to improve treatment outcomes in AML.

PD0325901

  • Relevance: Similar to cytarabine, pacritinib demonstrates a synergistic effect when combined with PD0325901, suggesting that targeting both JAK2 and MEK pathways could be an effective strategy for overcoming stroma-mediated drug resistance in AML [, ].

Telmisartan

  • Relevance: Telmisartan serves as a positive control in a study investigating the antifibrotic effects of pacritinib in a mouse model of liver fibrosis []. The study found that pacritinib exhibited comparable antifibrotic effects to telmisartan, suggesting its potential therapeutic application in fibrotic diseases beyond myelofibrosis.

CEP-33779 & NVP-BSK805

  • Relevance: These Jak2 inhibitors were compared to Pacritinib in combination with vincristine. The results showed that pacritinib had sensitization effects similar to those of VIC– CEP-33779 or VIC–NVP-BSK805 combinations at lower doses in KBV20C cells [].
Source and Classification

Pacritinib was developed by the pharmaceutical company CTI BioPharma and has been studied extensively in clinical trials. It is classified as a targeted therapy due to its specific action on kinases involved in cancer signaling pathways. The drug has been granted orphan drug designation by the U.S. Food and Drug Administration for its potential use in rare conditions like myelofibrosis .

Synthesis Analysis

Methods and Technical Details

The synthesis of pacritinib involves several key steps that utilize readily available raw materials. One notable method includes a cyclization reaction between two intermediates: 1-[3-(4-bromo-2-butene) methanol phenyl]-3-dimethylamino-2-propylene-1-keto and 2-[2-(1-pyrrolidyl) ethoxy]-5-guanidyl phenyl methanol. This reaction is facilitated by an alkali accelerator, resulting in the formation of pacritinib .

The synthesis process can be summarized as follows:

  1. Preparation of Intermediates: The initial intermediates are synthesized through etherification and other chemical transformations.
  2. Cyclization Reaction: The two intermediates undergo a cyclization reaction to form the core structure of pacritinib.
  3. Purification: The final product is purified through recrystallization techniques to ensure high purity suitable for pharmaceutical use.
Molecular Structure Analysis

Structure and Data

The molecular structure of pacritinib features a complex bicyclic system with multiple functional groups, including a pyrrolidine ring and several ether linkages. The structure can be represented as follows:

  • Molecular Formula: C28_{28}H32_{32}N3_3O3_3
  • Molecular Weight: 664.7 g/mol (as citrate salt), 472.6 g/mol (free base)

The compound exhibits potential for cis/trans isomerism due to the presence of double bonds within its structure .

Chemical Reactions Analysis

Reactions and Technical Details

Pacritinib's synthesis involves several chemical reactions:

  1. Cyclization Reaction: This forms the core bicyclic structure from two precursors.
  2. Etherification Reaction: This step involves forming ether linkages that are crucial for the stability and activity of the molecule.
  3. Salt Formation: Pacritinib is often used in its citrate salt form, which enhances solubility and bioavailability.

These reactions are carefully controlled to ensure high yield and purity, with analytical methods such as nuclear magnetic resonance spectroscopy and mass spectrometry used for characterization .

Mechanism of Action

Process and Data

Pacritinib exerts its therapeutic effects primarily through inhibition of Janus kinase 2 and Fms-like tyrosine kinase 3 pathways. By blocking these kinases, pacritinib disrupts signaling cascades that promote cell proliferation and survival in hematological cancers.

  • Cell Cycle Arrest: Pacritinib induces G1 phase cell cycle arrest in sensitive cancer cells.
  • Apoptosis Induction: The drug promotes apoptosis via caspase-dependent mechanisms, evidenced by increased caspase-3/7 activity in treated cell lines .

Studies indicate that pacritinib effectively reduces levels of phosphorylated forms of key signaling proteins, suggesting a robust mechanism for inhibiting tumor growth .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Pacritinib is characterized by several important physical and chemical properties:

  • Appearance: Yellow crystalline powder
  • Solubility: Very slightly soluble in water
  • Stability: Not hygroscopic; stable under normal conditions with no reported polymorphs
  • Storage Conditions: Recommended at temperatures between 20–25 °C with a proposed retest period of five years .

These properties are essential for ensuring the drug's efficacy during storage and administration.

Applications

Scientific Uses

Pacritinib has shown promise in treating various hematological malignancies, particularly:

  • Acute Myeloid Leukemia: Clinical trials have demonstrated its efficacy in inhibiting tumor growth in patients with this condition.
  • Myelofibrosis: Pacritinib is specifically indicated for patients who have had prior treatments or are intolerant to other therapies.

Additionally, ongoing research is exploring its potential applications against other malignancies involving aberrant kinase signaling pathways .

Properties

CAS Number

937272-79-2

Product Name

Pacritinib

IUPAC Name

(16E)-11-(2-pyrrolidin-1-ylethoxy)-14,19-dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(24),2(27),3,5,8(26),9,11,16,21(25),22-decaene

Molecular Formula

C28H32N4O3

Molecular Weight

472.6 g/mol

InChI

InChI=1S/C28H32N4O3/c1-2-13-32(12-1)14-17-35-27-9-8-25-19-24(27)21-34-16-4-3-15-33-20-22-6-5-7-23(18-22)26-10-11-29-28(30-25)31-26/h3-11,18-19H,1-2,12-17,20-21H2,(H,29,30,31)/b4-3+

InChI Key

HWXVIOGONBBTBY-ONEGZZNKSA-N

SMILES

C1CCN(C1)CCOC2=C3COCC=CCOCC4=CC(=CC=C4)C5=NC(=NC=C5)NC(=C3)C=C2

Solubility

Soluble in DMSO, not in water

Synonyms

SB1518; SB 1518; SB-1518; Pacritinib.

Canonical SMILES

C1CCN(C1)CCOC2=C3COCC=CCOCC4=CC(=CC=C4)C5=NC(=NC=C5)NC(=C3)C=C2

Isomeric SMILES

C1CCN(C1)CCOC2=C3COC/C=C/COCC4=CC(=CC=C4)C5=NC(=NC=C5)NC(=C3)C=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.